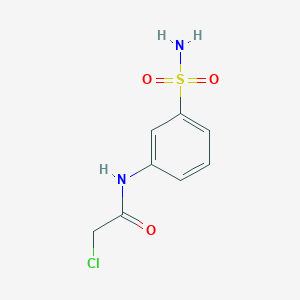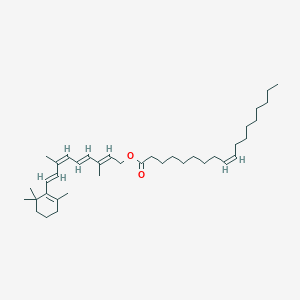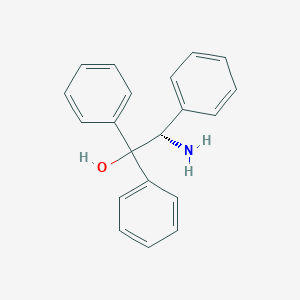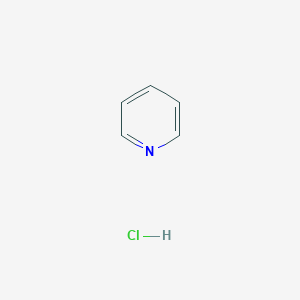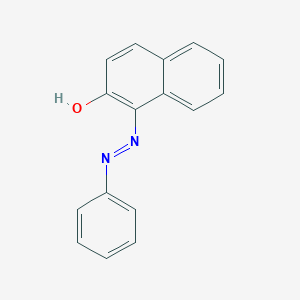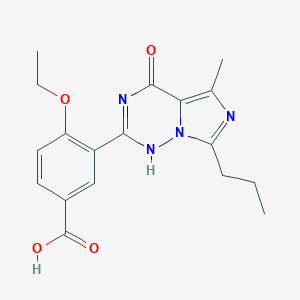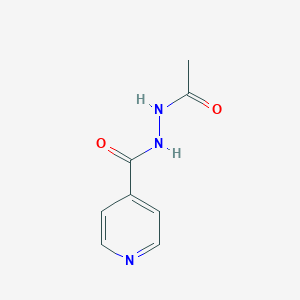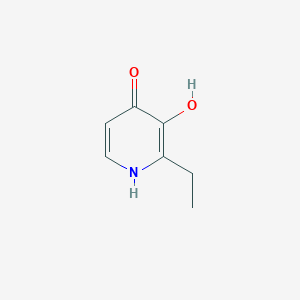
2-ethyl-3-hydroxypyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-3-hydroxypyridin-4(1H)-one, also known as deferiprone, is a chelating agent that is used to treat iron overload disorders such as thalassemia and sickle cell anemia. It was first synthesized in the 1980s and has since been approved for use in many countries around the world.
作用机制
Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. It has a high affinity for iron ions and is able to remove excess iron from the body more effectively than other chelating agents such as deferoxamine. Deferiprone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
生化和生理效应
The use of 2-ethyl-3-hydroxypyridin-4(1H)-one has been shown to reduce iron overload in patients with thalassemia and sickle cell anemia. It has also been shown to improve cardiac function and reduce oxidative stress in these patients. In addition, studies have suggested that 2-ethyl-3-hydroxypyridin-4(1H)-one may have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 2-ethyl-3-hydroxypyridin-4(1H)-one in lab experiments is its high affinity for iron ions, which allows for efficient removal of excess iron from cells or tissues. However, one limitation is that it may also chelate other metal ions, which could interfere with the results of certain experiments.
未来方向
There are many potential future directions for research on 2-ethyl-3-hydroxypyridin-4(1H)-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring its use in treating other diseases such as Friedreich's ataxia, and investigating its antioxidant properties in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-3-hydroxypyridin-4(1H)-one and its potential limitations in lab experiments.
合成方法
The synthesis of 2-ethyl-3-hydroxypyridin-4(1H)-one involves the condensation of 2-acetylpyridine with ethyl acetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed to yield 2-ethyl-3-hydroxypyridin-4(1H)-one. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学研究应用
2-ethyl-3-hydroxypyridin-4(1H)-one has been extensively studied for its ability to chelate iron ions in the body. It has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. In addition, it has been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.
属性
CAS 编号 |
125757-81-5 |
|---|---|
产品名称 |
2-ethyl-3-hydroxypyridin-4(1H)-one |
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC 名称 |
2-ethyl-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9) |
InChI 键 |
ZCSPHZQZAPBTHT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1)O |
规范 SMILES |
CCC1=C(C(=O)C=CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



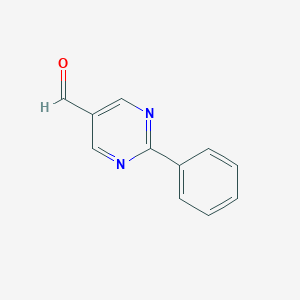
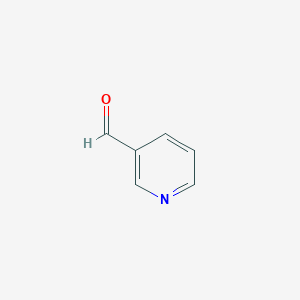
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
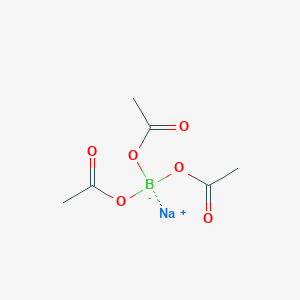
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
